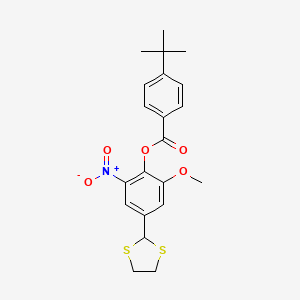![molecular formula C8H17N3O B2357259 3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one CAS No. 1501593-74-3](/img/structure/B2357259.png)
3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one is a compound with the CAS Number: 1501593-74-3. It has a molecular weight of 171.24 and its IUPAC name is 3-(2-(dimethylamino)ethyl)-5-methylimidazolidin-4-one . It is stored at a temperature of -10 degrees and has a purity of 95%. It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17N3O/c1-7-8(12)11(6-9-7)5-4-10(2)3/h7,9H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 171.24 . It is in liquid form and is stored at a temperature of -10 degrees .Scientific Research Applications
Application in Stimuli-Responsive Polymersomes
- Summary of Application: This compound is used in the synthesis of diblock copolymers of poly [2- (dimethylamino) ethyl methacrylate]- block -polystyrene (PDMAEMA- b- PS), which can assemble in aqueous solutions to form vesicles known as polymersomes. These polymersomes are being studied as potential drug delivery systems or nanoreactors .
- Methods of Application: The copolymers were characterized using GPC, 1 H-NMR, and FTIR. The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements .
- Results: The polymersomes showed pH and temperature-responsive properties, making them potentially useful for gene delivery and as nanoreactors .
Application in Heavy Metal Adsorption
- Summary of Application: A sixteen-arm star-shaped polymer of s -POSS- (PDMAEMA) 16 was synthesized, which showed controllable and reversible pH-responsive behavior at pH=1–12 and thermoresponsive behavior at 20–60 °C .
- Methods of Application: The polymer was synthesized by octakis (dibromoethyl) polyhedral oligomeric silsesquioxane (POSS- (Br) 16) initiating 2- (dimethylamino)ethyl methacrylate (DMAEMA) via atom transfer radical polymerization (ATRP) process .
- Results: The polymer could adsorb Cr (VI) due to strong electrostatic interactions between its tertiary amines and Cr (VI) .
Application in Amphiphilic Copolymers
- Summary of Application: This compound is used in the preparation of amphiphilic copolymers via base-catalyzed hydrolysis of quaternized poly [2- (dimethylamino)ethyl methacrylate]. These copolymers are multi-stimuli-responsive and have potential applications in a wide range of fields .
- Methods of Application: The preparation involves atom transfer radical polymerization (ATRP) and its partial and complete quaternization with iodomethane (CH 3 I). The reaction of PDMAEMA and three qPDMAEMA of different degrees of quaternization with a base in an aqueous medium was monitored by 1 H NMR .
- Results: It was found that under mild conditions (25 °C, 0.25 M NaOD concentration), qPDMAEMA side groups slowly degrade to poly [methacrylic acid] (PMAA), meaning that via consecutive quaternization and hydrolysis, a large variety of desired, cationic, anionic, and zwitterionic copolymers can be synthesized with precise control .
Application in Antibacterial Amphiphilic Copolymers
- Summary of Application: Amphiphilic copolymers PDM1 and PDM2 have shown low adhesion of microorganisms and mode of action against Gram-positive and Gram-negative bacteria .
- Methods of Application: The study was conducted using SEM .
- Results: The copolymers showed effective antibacterial activity .
Application in pH and Temperature-Responsive Polymers
- Summary of Application: A sixteen-arm star-shaped polymer of s-POSS-(PDMAEMA)16 was synthesized, which showed controllable and reversible pH-responsive behavior at pH=1–12 and thermoresponsive behavior at 20–60 °C .
- Methods of Application: The polymer was synthesized by octakis (dibromoethyl) polyhedral oligomeric silsesquioxane (POSS-(Br)16) initiating 2-(dimethylamino)ethyl methacrylate (DMAEMA) via atom transfer radical polymerization (ATRP) process .
- Results: The polymer could adsorb Cr (VI) due to strong electrostatic interactions between its tertiary amines and Cr (VI) .
Application in Homopolymers
- Summary of Application: Homopolymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) have been synthesized directly in aqueous media by reversible addition-fragmentation chain transfer polymerization (RAFT) using 4,4’-azobis (4-cyanopentanoic acid) (V501) as a water-soluble azo initiator and 4-cyanopentanoic acid dithiobenzoate (CPADB) as a chain transfer agent .
- Methods of Application: The synthesis involved the use of a water-soluble azo initiator and a chain transfer agent .
- Results: The resulting homopolymers have potential applications in various fields .
Safety And Hazards
The compound has been assigned the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation, serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
properties
IUPAC Name |
3-[2-(dimethylamino)ethyl]-5-methylimidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-7-8(12)11(6-9-7)5-4-10(2)3/h7,9H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHUQVCNWYOKPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CN1)CCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

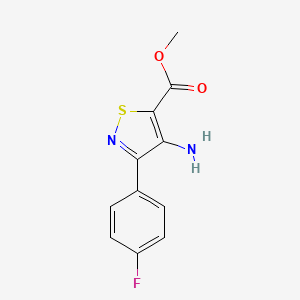
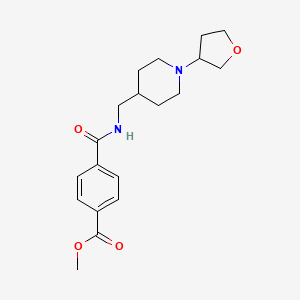
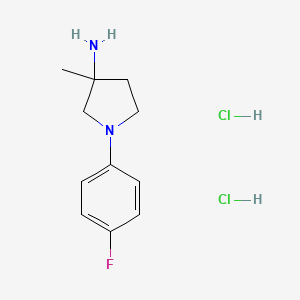
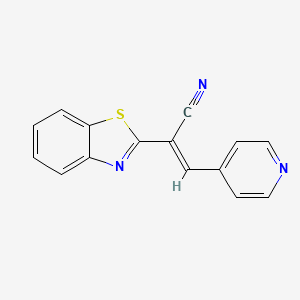
![3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B2357185.png)
![Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)benzoate](/img/structure/B2357186.png)
![4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2357187.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2357189.png)
![Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2357190.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2357192.png)
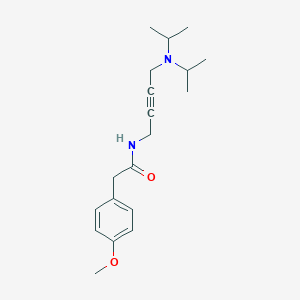

![2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid](/img/structure/B2357197.png)
